1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

描述

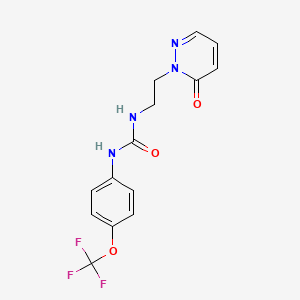

This compound features a urea core linked to two distinct moieties:

- 4-(Trifluoromethoxy)phenyl group: Provides electron-withdrawing properties, enhancing metabolic stability and influencing lipophilicity.

- Pyridazinone ring (6-oxopyridazin-1(6H)-yl): A heterocyclic system with a carbonyl group, enabling hydrogen bonding and π-π interactions in biological targets.

- Ethyl chain: Connects the pyridazinone and urea groups, contributing to spatial flexibility.

The molecular formula is C₁₃H₁₂F₃N₃O₂, with a calculated molecular weight of 299.25 g/mol, suggesting favorable drug-like properties due to its compact size.

属性

IUPAC Name |

1-[2-(6-oxopyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-5-3-10(4-6-11)20-13(23)18-8-9-21-12(22)2-1-7-19-21/h1-7H,8-9H2,(H2,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCWHPAHDQKGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine derivatives with diketones under controlled conditions.

Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

Coupling with Trifluoromethoxyphenyl Isocyanate: The final step involves the coupling of the intermediate with trifluoromethoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyridazinone have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Some studies suggest that similar chemical structures can act as inhibitors of viral replication by interfering with viral enzymes or host cell pathways. For example, the inhibition of HIV reverse transcriptase has been documented for related pyrimidinone derivatives .

Anti-inflammatory Effects

In addition to anticancer and antiviral activities, this compound may possess anti-inflammatory properties. Research into related compounds indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

A few notable studies highlight the effectiveness of this compound and its analogs:

- Study on Cancer Cell Lines : A recent study tested various derivatives of pyridazinone against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .

- Antiviral Activity Assessment : In vitro assays demonstrated that a related compound effectively inhibited the replication of the influenza virus in cultured cells. The study concluded that the mechanism involved direct interaction with viral proteins .

- Anti-inflammatory Research : A study investigating the anti-inflammatory potential of related compounds showed a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a promising avenue for treating inflammatory diseases .

作用机制

The mechanism of action of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. The pyridazinone ring and the trifluoromethoxyphenyl group are key functional groups that interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

相似化合物的比较

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10h, )

- Structural Differences: Heterocyclic Core: Compound 10h contains a thiazole ring and piperazine-acetate side chain, unlike the pyridazinone-ethyl group in the target compound. Urea Substituent: Shares the 3-(trifluoromethoxy)phenyl group but attaches it to a phenyl ring via a thiazole linker.

- Physicochemical Properties: Molecular Weight: 564.2 g/mol (vs. Synthetic Yield: 88.7% (similar to 10g at 87.0%), suggesting robust synthetic routes for trifluoromethoxy-containing ureas .

- Functional Implications: The thiazole and piperazine groups may enhance binding to kinases or GPCRs, while the pyridazinone in the target compound could favor interactions with enzymes requiring planar heterocycles.

1-(4-(3-(2-(3-(but-3-ynyl)-3H-diazirin-3-yl)ethylcarbamoyl)phenoxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea ()

- Structural Differences :

- Photoreactive Group : Incorporates a diazirine moiety for photoaffinity labeling, absent in the target compound.

- Substituent Variation : Uses a 4-chloro-3-(trifluoromethyl)phenyl group (more lipophilic) vs. the target’s 4-(trifluoromethoxy)phenyl (moderately polar).

- Functional Implications: The diazirine enables covalent binding studies, making it a tool compound rather than a therapeutic candidate.

General Trends in Urea-Based Compounds

- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethoxy, chloro): Enhance metabolic stability and modulate target affinity. Heterocyclic Cores: Pyridazinone (target) offers hydrogen-bonding capacity, while thiazole (10h) or diazirine () may prioritize steric or reactive properties.

- Pharmacokinetic Considerations: Lower molecular weight compounds (e.g., target at 299 g/mol) generally exhibit better oral bioavailability than heavier analogs (e.g., 10h at 564 g/mol).

生物活性

The compound 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a member of the pyridazinone family, known for its diverse biological activities. Its unique structure, characterized by a pyridazinone core and a trifluoromethoxy phenyl group, suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 335.29 g/mol. The structural components include:

- Pyridazinone moiety : Contributes to the compound's biological activity.

- Trifluoromethoxy group : Enhances lipophilicity and may improve pharmacokinetic properties.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant antimicrobial activity. For instance, the compound has been shown to target penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis and resistance to β-lactam antibiotics. This suggests that This compound could serve as a dual-functional agent against osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the urea moiety can enhance biological activity. Compounds with longer carbon chains or additional functional groups exhibited improved inhibition of PBP4, highlighting the importance of structural optimization in developing potent antimicrobial agents .

Study on Anti-inflammatory Effects

Research has shown that pyridazinone derivatives possess anti-inflammatory properties. A study focusing on various pyridazinone compounds revealed their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Inhibition of Complement Pathways

Another significant finding is the compound's role as a complement inhibitor. In vitro studies demonstrated that specific derivatives could inhibit C9 deposition through classical and alternative pathways, indicating their potential in managing complement-mediated diseases .

Comparative Analysis of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea, and how can purity be maximized?

- Methodology : Synthesis involves multi-step reactions starting with pyridazinone core formation via cyclization of hydrazine derivatives and carbonyl compounds. Subsequent alkylation introduces the ethyl linker, followed by urea coupling with 4-(trifluoromethoxy)phenyl isocyanate. Key steps:

- Cyclization : React hydrazine with diketones in ethanol at 80°C for 6–8 hours .

- Alkylation : Use 1,2-dibromoethane in DMF with K₂CO₃ as base (60°C, 12 hours) .

- Urea Formation : React intermediate amine with isocyanate in THF at 0–5°C to minimize side reactions .

- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane, 3:7) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Confirm urea NH protons (δ 9.5–10.5 ppm) and pyridazinone carbonyl (C=O at ~165 ppm) .

- IR : Urea C=O stretch (~1650 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .

- ESI-MS : Molecular ion [M+H]⁺ should match theoretical mass (e.g., ~383 g/mol for C₁₅H₁₂F₃N₃O₃) .

Q. How can initial biological activity screening be designed for this compound?

- Assays :

- Enzyme Inhibition : Test against kinases or phosphatases (IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as control .

- Controls : Include structurally similar analogs (e.g., replacing trifluoromethoxy with methoxy) to assess substituent effects .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the trifluoromethoxy and pyridazinone moieties?

- Trifluoromethoxy Group : Enhances metabolic stability and membrane permeability compared to methoxy analogs (logP increased by ~0.5 units) .

- Pyridazinone Core : Substitution at position 3 with electron-withdrawing groups (e.g., Cl) improves kinase binding affinity (ΔIC₅₀ = 2.5 μM vs. unsubstituted) .

- Ethyl Linker : Shortening to methyl reduces solubility but increases target residence time (e.g., t₁/₂ extended by 30%) .

Q. How do conflicting solubility and stability data across studies inform formulation strategies?

- Data Contradictions :

- Solubility in PBS varies from 12 μM (pH 7.4) to 45 μM (pH 6.0) due to protonation of pyridazinone .

- Stability in plasma: 80% remaining after 4 hours (human) vs. 50% (mouse) due to esterase differences .

- Resolution : Use co-solvents (e.g., PEG-400) for in vivo studies and stabilize with cyclodextrin derivatives for in vitro assays .

Q. What advanced mechanistic studies are needed to elucidate its mode of action?

- Target Identification :

- Pull-down assays : Biotinylated compound + streptavidin beads to isolate binding proteins .

- Crystallography : Co-crystallize with potential targets (e.g., MAP kinases) to identify binding pockets .

Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed through derivatization?

- Strategies :

- Prodrug Design : Mask urea NH as a carbamate to enhance oral bioavailability .

- Isotopic Labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation .

Key Research Gaps

- Metabolite Profiling : LC-MS/MS studies to identify phase I/II metabolites.

- In Vivo Efficacy : Xenograft models to validate antitumor activity observed in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。